molecular formula C6H6N2O2 B12440777 3-(1H-Imidazol-2-yl)prop-2-enoic acid CAS No. 683816-01-5

3-(1H-Imidazol-2-yl)prop-2-enoic acid

Cat. No.: B12440777
CAS No.: 683816-01-5
M. Wt: 138.12 g/mol
InChI Key: BLNMENZGNYPNEL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)prop-2-enoic acid is a compound that features an imidazole ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)prop-2-enoic acid typically involves the condensation of imidazole derivatives with propenoic acid or its derivatives. One common method includes the reaction of imidazole with acrylic acid under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

3-(1H-Imidazol-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

  • 3-(1H-Imidazol-4-yl)prop-2-enoic acid
  • 3-(1H-Imidazol-5-yl)prop-2-enoic acid
  • 3-(1H-Imidazol-1-yl)prop-2-enoic acid

Comparison: While these compounds share a similar core structure, the position of the imidazole ring and the functional groups attached to it can significantly influence their chemical properties and biological activities.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMENZGNYPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695273
Record name 3-(1H-Imidazol-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683816-01-5
Record name 3-(1H-Imidazol-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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